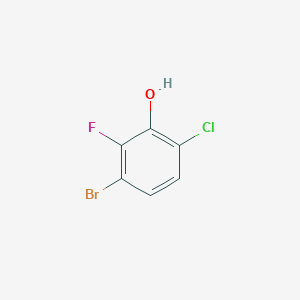

3-溴-6-氯-2-氟苯酚

概述

描述

3-Bromo-6-chloro-2-fluorophenol is a chemical compound with the molecular formula C6H3BrClFO . It has a molecular weight of 225.44 and is solid in physical form . The IUPAC name for this compound is 3-bromo-6-chloro-2-fluorophenol .

Molecular Structure Analysis

The InChI code for 3-Bromo-6-chloro-2-fluorophenol is 1S/C6H3BrClFO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and fluorine atoms on the phenol ring.Physical And Chemical Properties Analysis

3-Bromo-6-chloro-2-fluorophenol is a solid at room temperature . The storage temperature for this compound is between 2-8°C .科学研究应用

光反应机理研究

Nanbu、Sekine 和 Nakata(2012 年)的研究调查了类似卤代苯酚的光反应机理,特别研究了低温氩基质中的分子内氢原子隧穿。他们的研究揭示了不同异构体在不同条件下的稳定性和转化,这可能对理解和使用 3-溴-6-氯-2-氟苯酚在光反应应用中的影响 (Nanbu、Sekine 和 Nakata,2012 年)。

氟化技术

Koudstaal 和 Olieman(2010 年)探索了溴代和氯代苯酚的氟化,这可能与了解涉及 3-溴-6-氯-2-氟苯酚的化学反应和潜在合成方法有关。他们的工作有助于了解卤素交换反应和氟代酚类化合物的产生 (Koudstaal 和 Olieman,2010 年)。

卤化化合物的构象研究

Sindt-Josem 和 Mackay(1981 年)对卤代双苄基苯酚进行了构象研究,这可能洞察 3-溴-6-氯-2-氟苯酚的结构性质。了解此类化合物的分子结构和构象对于它们在包括材料科学和药物研究在内的各个科学领域的应用至关重要 (Sindt-Josem 和 Mackay,1981 年)。

生物转化研究

Brooks 等人(2004 年)和 Häggblom 和 Young(1995 年)对卤代苯酚的生物转化研究与了解 3-溴-6-氯-2-氟苯酚的环境影响和生物降解途径有关。这些研究洞察了卤代苯酚的微生物降解和转化,这对于环境监测和修复工作至关重要 (Brooks 等人,2004 年); (Häggblom 和 Young,1995 年)。

安全和危害

The safety information for 3-Bromo-6-chloro-2-fluorophenol includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

作用机制

Target of Action

The primary targets of 3-Bromo-6-chloro-2-fluorophenol are currently unknown . The compound’s structure, which includes a phenolic hydroxyl group (OH) attached to a benzene ring with three substituents: bromine (Br), chlorine (Cl), and fluorine (F), suggests it may interact with a variety of biological targets.

Mode of Action

The presence of halogen atoms (br, cl) in its structure suggests that it could undergo substitution reactions, where these atoms are replaced by other nucleophiles under appropriate reaction conditions. Additionally, the electron-withdrawing nature of the halogens might activate the aromatic ring for nucleophilic aromatic substitution reactions.

Pharmacokinetics

Action Environment

The action of 3-Bromo-6-chloro-2-fluorophenol can be influenced by various environmental factors . For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, its action could be influenced by the pH of the environment .

属性

IUPAC Name |

3-bromo-6-chloro-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKQZAWRLMLCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

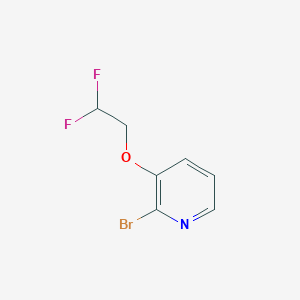

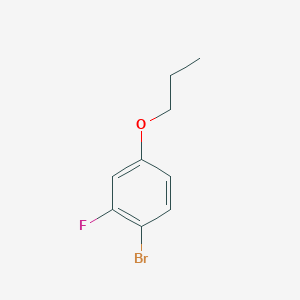

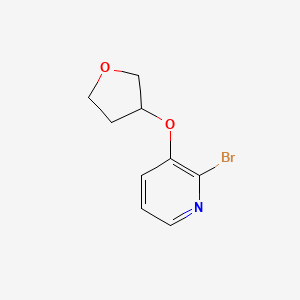

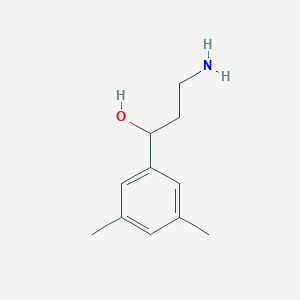

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375243.png)

![3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375244.png)

![1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B1375245.png)

![3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375247.png)

![3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B1375252.png)

![2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1375255.png)

![tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1375261.png)